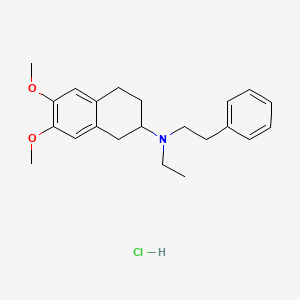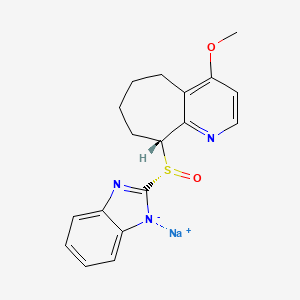
Lepimectin minor component
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lepimectin is a natural insecticide derived from the fermentation of Streptomyces species. It is a mixture of two components: lepimectin A3 and lepimectin A4. This compound is part of the milbemycin family, which is known for its potent insecticidal, acaricidal, and anthelmintic activities. Lepimectin is primarily used in agriculture to control a variety of pests, including thrips, mites, moths, and leaf-miners .
准备方法
Synthetic Routes and Reaction Conditions: Lepimectin is synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups, as well as the formation of ester bonds. The synthesis typically begins with the acid hydrolysis of a 5-hydroxyl protecting group, followed by a reaction with 2-methoxy-imino phenylacetic acid through a nucleophilic substitution (SN2) reaction. Finally, the 5-hydroxyl protecting group is removed to yield the final product .
Industrial Production Methods: Industrial production of lepimectin involves the controlled fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of lepimectin A3 and A4. The fermentation broth is then subjected to extraction and purification processes to isolate the active components .
化学反应分析
Types of Reactions: Lepimectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its insecticidal properties or to create derivatives with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving lepimectin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like methoxyimino phenylacetic acid .
Major Products Formed: The major products formed from these reactions include various derivatives of lepimectin with modified functional groups. These derivatives can exhibit different levels of insecticidal activity and may be used for specific applications in agriculture and medicine .
科学研究应用
Lepimectin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of macrocyclic lactones. In biology, lepimectin is used to study the effects of insecticides on various pests and their resistance mechanisms. In medicine, lepimectin and its derivatives are investigated for their potential use as antiparasitic agents. In industry, lepimectin is used in the development of new insecticides and acaricides for crop protection .
相似化合物的比较
Lepimectin is similar to other compounds in the milbemycin and avermectin families, such as milbemycin A3, milbemycin A4, and abamectin. These compounds share a common mechanism of action but differ in their molecular structures and specific biological activities. For example, milbemycin A3 and A4 are used as insecticides and acaricides, while abamectin is used for both agricultural and veterinary purposes. Lepimectin is unique in its specific combination of A3 and A4 components, which provides a distinct spectrum of activity against various pests .
Similar Compounds
- Milbemycin A3
- Milbemycin A4
- Abamectin
- Ivermectin
- Selamectin
These compounds are all part of the macrocyclic lactone family and are used for their potent insecticidal and anthelmintic properties .
属性
| 1016160-53-4 | |
分子式 |
C40H51NO10 |
分子量 |
705.8 g/mol |
IUPAC 名称 |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2Z)-2-methoxyimino-2-phenylacetate |
InChI |
InChI=1S/C40H51NO10/c1-23-17-18-39(50-27(23)5)21-31-20-30(51-39)16-15-25(3)35(49-38(44)33(41-46-6)28-12-8-7-9-13-28)24(2)11-10-14-29-22-47-36-34(42)26(4)19-32(37(43)48-31)40(29,36)45/h7-15,19,23-24,27,30-32,34-36,42,45H,16-18,20-22H2,1-6H3/b11-10+,25-15+,29-14+,41-33-/t23-,24-,27+,30+,31-,32-,34+,35+,36+,39-,40+/m0/s1 |
InChI 键 |
ARIWUAYYZGKZQD-WLLLSCRYSA-N |
手性 SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N\OC)/C6=CC=CC=C6)\C)O[C@@H]1C |
规范 SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)OC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)


![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)





